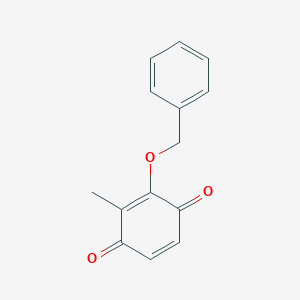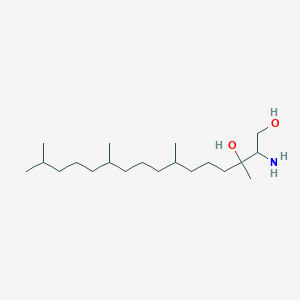![molecular formula C29H24Cl2O B14245343 Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- CAS No. 226700-19-2](/img/structure/B14245343.png)
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is a complex organic compound characterized by its aromatic benzene ring substituted with two chlorine atoms and a methylene group linked to a triphenylmethoxy propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- typically involves multiple steps, starting with the chlorination of benzene to introduce the dichloro substituents. This is followed by the addition of the methylene group and the triphenylmethoxy propyl chain through a series of reactions involving electrophilic aromatic substitution and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzene ring and chlorine substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce phenols or ethers .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The aromatic ring and substituents play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,2-dichloro-4-methyl-: Similar in structure but with a methyl group instead of the methylene-triphenylmethoxy propyl chain.
Benzene, 1,4-dichloro-2-methyl-: Another dichlorobenzene derivative with different substitution patterns.
Uniqueness
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is unique due to its complex substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
226700-19-2 |
|---|---|
Molekularformel |
C29H24Cl2O |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
1,2-dichloro-4-(4-trityloxybut-1-en-2-yl)benzene |
InChI |
InChI=1S/C29H24Cl2O/c1-22(23-17-18-27(30)28(31)21-23)19-20-32-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-18,21H,1,19-20H2 |
InChI-Schlüssel |
SFTBUYYLQSKHOB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


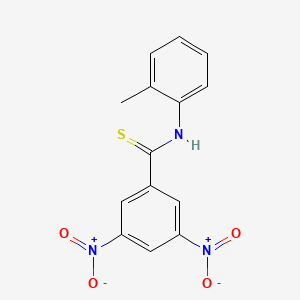
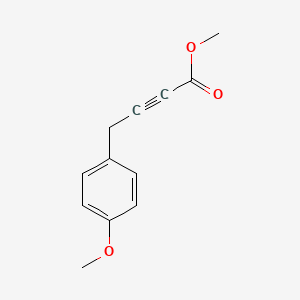

![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
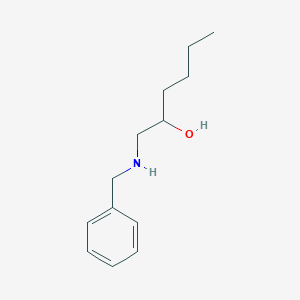

![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
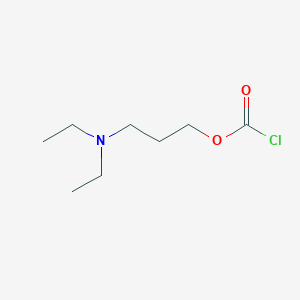
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
